HCA2 Receptor Affinity and Agonism: 6-(Pyrrolidin-2-yl)nicotinic acid vs. Nicotinic Acid
6-(Pyrrolidin-2-yl)nicotinic acid demonstrates potent interaction with the hydroxycarboxylic acid receptor 2 (HCA2), a target for dyslipidemia. In a competitive binding assay, it displaced [5,6-3H]-nicotinic acid from recombinant human HCA2 with an IC50 of 21 nM [1]. Functionally, it acts as an agonist, reducing forskolin-stimulated cAMP accumulation with an EC50 of 70 nM [1]. In a separate binding assay, it displaced [3H]-nicotinic acid from N-flag-tagged human HCA2 with an IC50 of 108 nM [1]. In contrast, nicotinic acid, the endogenous ligand, typically exhibits binding affinities in the micromolar range for HCA2 (e.g., Ki ~ 1-10 µM) [2]. This represents a >10-fold improvement in binding potency.
| Evidence Dimension | Binding affinity (displacement) and functional agonism at HCA2 |
|---|---|
| Target Compound Data | IC50 = 21 nM (binding), EC50 = 70 nM (cAMP reduction), IC50 = 108 nM (binding) |
| Comparator Or Baseline | Nicotinic acid: Ki ~ 1-10 µM for HCA2 [2] |
| Quantified Difference | Target compound is at least 10- to 50-fold more potent in binding than nicotinic acid. |
| Conditions | Recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes (binding) and HEK cells (functional cAMP assay). |
Why This Matters
This potency advantage over the natural ligand nicotinic acid makes 6-(Pyrrolidin-2-yl)nicotinic acid a superior chemical probe for HCA2-mediated pathways, enabling lower dosing and potentially reduced off-target effects in cellular and in vivo models.
- [1] BindingDB. BDBM50268988: CHEMBL3589836. Affinity Data: IC50 = 21 nM, 108 nM; EC50 = 70 nM. 2025. View Source
- [2] Offermanns, S. The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target. Trends in Pharmacological Sciences, 2006; 27(7): 384-390. View Source
